(2-Chloro-5-methyl-4-nitro-phenyl) acetate
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Overview
Description
(2-Chloro-5-methyl-4-nitro-phenyl) acetate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of phenyl acetate, where the phenyl ring is substituted with chloro, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-methyl-4-nitro-phenyl) acetate typically involves the acetylation of (2-Chloro-5-methyl-4-nitro-phenyl) alcohol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-methyl-4-nitro-phenyl) acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products:
Nucleophilic Substitution: (2-Amino-5-methyl-4-nitro-phenyl) acetate or (2-Thio-5-methyl-4-nitro-phenyl) acetate.
Reduction: (2-Chloro-5-methyl-4-amino-phenyl) acetate.
Hydrolysis: (2-Chloro-5-methyl-4-nitro-phenyl) alcohol.
Scientific Research Applications
(2-Chloro-5-methyl-4-nitro-phenyl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-5-methyl-4-nitro-phenyl) acetate depends on its specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
(2-Chloro-5-methyl-4-nitro-phenyl) alcohol: Similar structure but lacks the acetate group.
(2-Chloro-5-methyl-4-amino-phenyl) acetate: Similar structure but with an amino group instead of a nitro group.
(2-Bromo-5-methyl-4-nitro-phenyl) acetate: Similar structure but with a bromo group instead of a chloro group.
Uniqueness: (2-Chloro-5-methyl-4-nitro-phenyl) acetate is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the chloro, methyl, and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(2-chloro-5-methyl-4-nitrophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-5-3-9(15-6(2)12)7(10)4-8(5)11(13)14/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRWZGVHWYYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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